Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves a study of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Corrosion Inhibition
A study by Ghazoui et al. (2017) explored the effects of a pyridazine derivative, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, on mild steel corrosion in hydrochloric acid. This compound was found to significantly inhibit corrosion, with its efficiency increasing with concentration. The study also revealed that the compound acts as a mixed inhibitor and affects the charge transfer resistance and double-layer capacitance in corrosion processes (Ghazoui et al., 2017).
Structural and Theoretical Studies
Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate. The study involved crystal structure analysis and various spectroscopic studies, providing insights into the stability and reactivity of this compound (Kalai et al., 2021).
Biological Activity
A paper by Gurevich et al. (2020) explored the synthesis and biological activity of ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates. This study assessed the antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities of these compounds, identifying specific hydrazones with promising properties (Gurevich et al., 2020).
Synthesis and Analgesic Activity
Research conducted by Duendar et al. (2007) focused on the synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives and their analgesic and anti-inflammatory activity. This study provided insights into the structure-activity relationship of these compounds, noting their lower ulcerogenic effects compared to NSAIDs (Duendar et al., 2007).
Safety And Hazards
This involves a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound in medicine or industry.
properties
IUPAC Name |
ethyl 2-(6-oxopyridazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHWJVYWVLEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (6-oxopyridazin-1(6H)-yl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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